Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486840
InChI: InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3
SMILES:
Molecular Formula: C16H24N4O4
Molecular Weight: 336.39 g/mol

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16486840

Molecular Formula: C16H24N4O4

Molecular Weight: 336.39 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C16H24N4O4
Molecular Weight 336.39 g/mol
IUPAC Name tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3
Standard InChI Key YVIXIVOKRYMFMD-UHFFFAOYSA-N
Canonical SMILES CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, reflects its intricate substitution pattern. Key structural attributes include:

  • A piperazine ring substituted at positions 2 and 5 with methyl groups.

  • A tert-butoxycarbonyl (Boc) protecting group at the N1 position.

  • A 6-nitropyridin-3-yl substituent at the N4 position.

The canonical SMILES string, CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)N+[O-], encodes this connectivity. The nitro group on the pyridine ring introduces strong electron-withdrawing effects, modulating the compound’s electronic properties and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₄O₄
Molecular Weight336.39 g/mol
IUPAC Nametert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
InChI KeyYVIXIVOKRYMFMD-UHFFFAOYSA-N

Synthetic Pathways and Reactivity

Characteristic Reactions

  • Nucleophilic Substitution: The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling further derivatization.

  • Boc Deprotection: Treatment with acids (e.g., HCl in dioxane) cleaves the tert-butyl group, exposing the secondary amine for subsequent functionalization.

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enhancing solubility and enabling conjugation .

HazardPrecautionary MeasuresSource
Skin IrritationWear nitrile gloves
Eye DamageUse safety goggles
Respiratory IrritationOperate in ventilated areas

Comparative Analysis with Related Compounds

Table 3: Structural Comparison of Piperazine Derivatives

CompoundMolecular FormulaKey FeaturesApplicationSource
Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylateC₁₆H₂₄N₄O₄2,5-Dimethyl, Boc-protectedPharmaceutical intermediate
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylateC₁₄H₂₀N₄O₄Unsubstituted piperazine coreChemical synthesis
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateC₁₄H₂₂N₄O₂Reduced nitro groupRibociclib intermediate

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